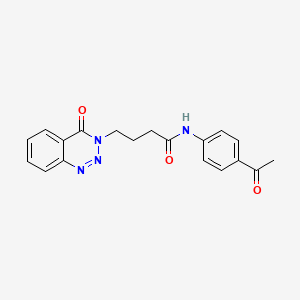

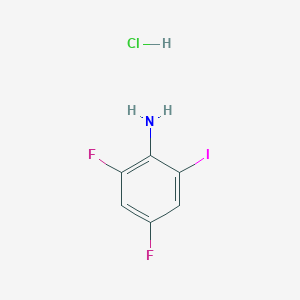

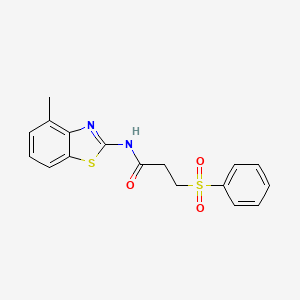

N-(3-氟苯基)-4-甲基-5-硝基-6-(吡咯烷-1-基)嘧啶-2-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "N-(3-fluorophenyl)-4-methyl-5-nitro-6-(pyrrolidin-1-yl)pyrimidin-2-amine" is a complex molecule that likely exhibits a range of biological activities due to the presence of multiple functional groups and heterocycles. The pyrimidine core is a common motif in many pharmaceuticals, and the presence of a nitro group and a fluorophenyl group could suggest potential for interactions with biological systems. The pyrrolidine ring is a feature that is often seen in drug molecules, which can impart certain pharmacokinetic properties to the compound .

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions that can include Michael addition and alkylation steps. For instance, the synthesis of N-Methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine, a key intermediate in the preparation of an antibiotic, involves an asymmetric Michael addition followed by a stereoselective alkylation . Although the exact synthesis of the compound is not detailed in the provided papers, similar synthetic strategies could potentially be applied.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various spectroscopic techniques, including NMR. For example, the chemical shift assignment of N-substituted pyrrolopyrimidinamines, some of which are fluorinated, has been performed using 1H, 13C, 19F NMR, and 2D COSY, HMBC, and HSQC experiments . Additionally, the crystal structure of 5-nitro-substituted dihydropyrimidinones has been determined by X-ray diffraction, revealing conformational peculiarities . These techniques could be employed to elucidate the structure of "N-(3-fluorophenyl)-4-methyl-5-nitro-6-(pyrrolidin-1-yl)pyrimidin-2-amine".

Chemical Reactions Analysis

The presence of a nitro group in the compound suggests that it could undergo chemical reactions typical of nitro compounds, such as reduction to an amine, which could further react or be used in the synthesis of other compounds. The pyrrole 2,5-diamides with nitrophenyl groups have been shown to deprotonate in the presence of fluoride, leading to a color change . This indicates that the compound may also exhibit interesting reactivity, particularly in the presence of specific anions or reducing agents.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its functional groups and molecular structure. For example, the fluorine atom could affect the lipophilicity of the molecule, while the nitro group could contribute to its acidity or reactivity. The pyrrolidine ring might affect the compound's solubility and its ability to cross biological membranes. The crystal structure and DFT studies of a related compound, 4-(1-benzyl-5-methyl-1H-1,2,3-triazol-4-yl)-6-(3-methoxyphenyl)pyrimidin-2-amine, provide insights into the molecular conformation and potential intermolecular interactions, which could be relevant for understanding the properties of "N-(3-fluorophenyl)-4-methyl-5-nitro-6-(pyrrolidin-1-yl)pyrimidin-2-amine" .

科学研究应用

药物开发的模板设计

与 N-(3-氟苯基)-4-甲基-5-硝基-6-(吡咯烷-1-基)嘧啶-2-胺 结构相关的化合物的合成和表征已显示出在药物设计中的潜在应用,特别是在对抗慢性粒细胞白血病 (CML) 方面。一项研究报告了具有相似结构的化合物的合成、晶体结构以及光谱和电子性质,展示了作为针对 CML 的新药模板的潜力。尽管该化合物没有比对照分子伊马替尼更负的值,但显示出作为新药开发模板的巨大潜力 (Moreno-Fuquen 等人,2021 年)。

中枢神经系统活性剂开发

对与 N-(3-氟苯基)-4-甲基-5-硝基-6-(吡咯烷-1-基)嘧啶-2-胺 结构密切相关的化合物的研究导致发现了潜在的抗抑郁剂和促智剂。一项关于 N'-[(1Z)-(取代芳香族)亚甲基]吡啶-4-碳酰肼和 N-[3-氯-2-(取代芳香族)-4-氧代氮杂环丁烷-1-基]吡啶-4-甲酰胺的合成和药理活性的研究发现,芳基环上具有特定取代基的化合物表现出高抗抑郁活性。这表明这些结构在开发用于治疗用途的中枢神经系统活性剂方面的潜力 (Thomas 等人,2016 年)。

聚合物合成和材料科学

在材料科学领域,使用与 N-(3-氟苯基)-4-甲基-5-硝基-6-(吡咯烷-1-基)嘧啶-2-胺 结构相似的单体合成了新型含吡啶的线性和支化聚酰亚胺。这些聚酰亚胺表现出良好的溶解性、优异的热稳定性,并在开发具有特定电子或光学性质的材料方面具有潜在应用 (Jang 等人,2015 年)。

癌症治疗中的放射增敏剂

与 N-(3-氟苯基)-4-甲基-5-硝基-6-(吡咯烷-1-基)嘧啶-2-胺 结构相关的化合物已被探索作为潜在的放射增敏剂,以改善癌症治疗中的治疗效果。一项研究发现了一种新型泛 CDK 抑制剂,在增强放射敏感性方面取得了有希望的结果,证明了这些化合物在开发提高癌症患者放疗有效性的治疗方法中的效用 (Jung 等人,2019 年)。

属性

IUPAC Name |

N-(3-fluorophenyl)-4-methyl-5-nitro-6-pyrrolidin-1-ylpyrimidin-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16FN5O2/c1-10-13(21(22)23)14(20-7-2-3-8-20)19-15(17-10)18-12-6-4-5-11(16)9-12/h4-6,9H,2-3,7-8H2,1H3,(H,17,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZEHIDREQRLITQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC(=N1)NC2=CC(=CC=C2)F)N3CCCC3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16FN5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-fluorophenyl)-4-methyl-5-nitro-6-(pyrrolidin-1-yl)pyrimidin-2-amine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

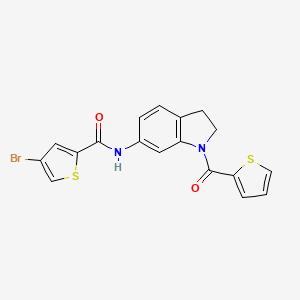

![N-(3-chloro-4-fluorophenyl)-2-(3-oxo-2-phenyl-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide](/img/structure/B2511336.png)

![N-(4-acetylphenyl)-2-{[5-propyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2511341.png)

![3-(2-methoxyphenyl)-9-(thiophen-2-ylmethyl)-2-(trifluoromethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2511346.png)

![2-(1H-Indol-3-YL)-N-{4-[3-(trifluoromethyl)phenoxy]but-2-YN-1-YL}acetamide](/img/structure/B2511351.png)